C646 is a cell-permeable, pyrazolone-containing small molecule that functions as a selective and competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) catalytic domain. By directly competing with acetyl-CoA for the active site, it provides well-characterized target engagement with a defined inhibition constant (Ki = 400 nM) and an IC50 of approximately 1.6 µM in cell-free assays[1]. In procurement and assay design, C646 serves as the primary pharmacological benchmark for isolating p300/CBP-dependent epigenetic pathways, such as H3K27 and H3K18 acetylation, from the broader activity of other HAT enzymes. Its standardized solubility profile in organic solvents and established in vivo formulation protocols make it a highly reproducible tool compound for preclinical oncology, neuroscience, and metabolic research [2].
Substituting C646 with natural product pan-HAT inhibitors, such as anacardic acid or garcinol, introduces severe off-target liabilities because these generic alternatives inhibit multiple HAT families (including PCAF and GCN5) at similar micromolar concentrations [1]. This lack of selectivity confounds phenotypic readouts, making it impossible to attribute assay results specifically to p300/CBP inhibition. Furthermore, while newer synthetic agents like A-485 offer higher absolute potency, C646 remains structurally distinct (a pyrazolone vs. a spirooxazolidinedione) and is the required moderate-affinity baseline to validate dose-dependent acetyl-CoA competition in legacy assays [2]. Attempting to use uncharacterized crude mixtures or non-selective substitutes leads to irreproducible H3K27ac depletion and formulation failures in standardized in vivo vehicles.
C646 demonstrates strict selectivity for p300/CBP, exhibiting a Ki of 400 nM and an IC50 of 1.6 µM for p300, while showing minimal inhibitory activity against PCAF at concentrations up to 10 µM [1]. In direct contrast, the natural product comparator anacardic acid acts as a pan-HAT inhibitor, suppressing p300 with an IC50 of 8.5 µM and PCAF with an IC50 of 5.0 µM [2]. Similarly, garcinol inhibits both p300 (IC50 = 7 µM) and PCAF (IC50 = 5 µM) [2].
| Evidence Dimension | Enzyme inhibition (IC50 / Ki) |
| Target Compound Data | C646: p300 Ki = 400 nM (IC50 = 1.6 µM); PCAF IC50 > 10 µM |
| Comparator Or Baseline | Anacardic Acid: p300 IC50 = 8.5 µM; PCAF IC50 = 5.0 µM |
| Quantified Difference | C646 is >5-fold more potent against p300 and eliminates the 1:1 PCAF cross-reactivity seen in anacardic acid. |
| Conditions | In vitro cell-free radioactive acetyltransferase assay |
Procuring C646 ensures that downstream phenotypic data is specifically driven by p300/CBP inhibition rather than generalized, off-target suppression of the PCAF/GCN5 networks.
C646 possesses a highly characterized solubility profile, achieving up to 18.5 mg/mL (41.5 mM) in anhydrous DMSO . For preclinical in vivo applications, it demonstrates stable suspension properties when formulated at 0.45 mg/mL (1.01 mM) using a standardized vehicle composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This predictable processability contrasts sharply with crude natural extracts like curcumin or anacardic acid, which frequently suffer from unpredictable aqueous precipitation and inconsistent bioavailability in murine models.
| Evidence Dimension | Solubility and vehicle stability |
| Target Compound Data | C646: Stable at 0.45 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline |
| Comparator Or Baseline | Crude natural HAT inhibitors: High risk of aqueous precipitation |
| Quantified Difference | Provides a validated, reproducible dosing vehicle protocol without the need for custom formulation discovery. |
| Conditions | Standardized murine in vivo administration preparation |
A defined and stable formulation protocol reduces material waste and ensures reproducible dosing in expensive preclinical animal models.
In cell-based assays, C646 demonstrates intact cellular permeability and target engagement by reducing p300-specific histone marks. Treatment of prostate cancer cell lines with 10-25 µM C646 results in a dose-dependent decrease in H3K27ac and H3K18ac levels, while sparing the H3K9ac mark [1]. In contrast, inactive structural analogs (e.g., C37) or baseline vehicle controls show 0% reduction in these specific acetylation marks under identical conditions [2].
| Evidence Dimension | Reduction of specific histone acetylation marks |
| Target Compound Data | C646 (25 µM): Significant reduction of H3K27ac and H3K18ac; H3K9ac unaffected |
| Comparator Or Baseline | Inactive analog C37 / Vehicle: No reduction in H3K27ac |
| Quantified Difference | Selective depletion of p300-dependent chromatin marks versus background. |
| Conditions | Prostate cancer cell lines (e.g., PC-3) treated for 3 to 24 hours |
Validates that the procured compound successfully crosses the cell membrane and selectively engages p300 in a complex intracellular environment.
While next-generation inhibitors like A-485 exhibit ultra-high potency (p300 IC50 = 9.8 nM), C646 (p300 IC50 = 1.6 µM) remains the indispensable moderate-affinity benchmark for assay validation [1]. In high-throughput screening (HTS) setups, utilizing C646 as a positive control provides a broader dynamic range to evaluate dose-dependent acetyl-CoA competition, preventing the complete signal ablation often caused by low-nanomolar agents [2].
| Evidence Dimension | Assay dynamic range and baseline establishment |
| Target Compound Data | C646: IC50 = 1.6 µM (moderate affinity, reversible) |
| Comparator Or Baseline | A-485: IC50 = 9.8 nM (ultra-high affinity) |
| Quantified Difference | C646 provides a ~1000-fold shifted IC50 baseline, allowing for the calibration of intermediate assay sensitivities. |
| Conditions | Direct radioactive p300/CBP HAT assay calibration |
Procuring C646 as a reference standard is critical for calibrating assay sensitivity and validating the competitive mechanism of novel HAT inhibitors.
Because C646 demonstrates strict selectivity for p300 over PCAF and GCN5, it is the exact compound required when researchers need to differentiate p300-driven transcriptional events from pan-HAT activity. It replaces non-selective natural products like anacardic acid in cellular assays targeting H3K27ac reduction [1].
Leveraging its validated solubility in a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle, C646 is prioritized for dosing in murine xenograft models. It provides reliable systemic exposure for studying the suppression of androgen receptor (AR)-positive prostate cancer and leukemia without the formulation unpredictability of crude extracts [2].
As a well-characterized, moderate-affinity competitive inhibitor (Ki = 400 nM), C646 is the standard positive control used to calibrate the dynamic range of cell-free radioactive or fluorescent HAT assays. It is procured alongside newer, ultra-potent inhibitors (like A-485) to validate dose-dependent acetyl-CoA competition mechanisms and identify nuisance compounds [3].
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